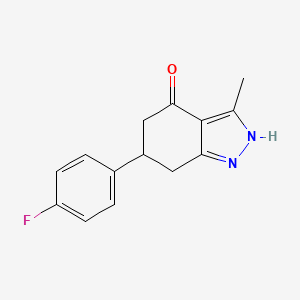
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as IB-MECA, is a synthetic compound that belongs to the class of adenosine analogs. It has been extensively studied for its potential therapeutic applications in various diseases.
Mechanism of Action
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by binding to and activating the A3AR on immune cells. This leads to the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines. 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to induce apoptosis in cancer cells by activating the A3AR and inhibiting the Akt and ERK signaling pathways.
Biochemical and Physiological Effects:
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and activating the production of anti-inflammatory cytokines such as IL-10. It has also been shown to induce apoptosis in cancer cells by inhibiting the Akt and ERK signaling pathways.
Advantages and Limitations for Lab Experiments
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that is readily available and easy to synthesize. It has been extensively studied in vitro and in vivo, and its effects have been well-characterized. However, one limitation of 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is that it can have off-target effects due to its non-specific binding to other adenosine receptors. This can make it difficult to interpret the results of experiments.
Future Directions
There are several future directions for research on 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. One possible direction is to study its potential use in combination with other therapies for cancer and autoimmune disorders. Another direction is to study its effects on other diseases such as neurodegenerative disorders and cardiovascular diseases. Additionally, further studies are needed to better understand the mechanism of action of 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione and its potential off-target effects.
Synthesis Methods
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can be synthesized by reacting 2,6-diaminopurine with isobutyryl chloride and piperazine in the presence of a base. The reaction yields 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as a white crystalline solid. The purity of the compound can be confirmed by various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Scientific Research Applications
8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to have anti-inflammatory and immunomodulatory effects by activating the A3 adenosine receptor (A3AR) on immune cells. 8-(4-isobutyryl-1-piperazinyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been studied for its potential use in cancer therapy as it can induce apoptosis in cancer cells.
properties
IUPAC Name |
1,3-dimethyl-8-[4-(2-methylpropanoyl)piperazin-1-yl]-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-9(2)12(22)20-5-7-21(8-6-20)14-16-10-11(17-14)18(3)15(24)19(4)13(10)23/h9H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQROPZIWIHHBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

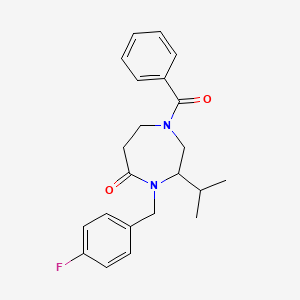
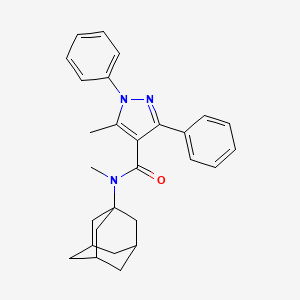
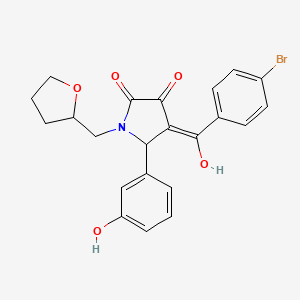
![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)

![5-methoxy-2-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}methyl)-4-pyridinol dihydrochloride](/img/structure/B5316078.png)
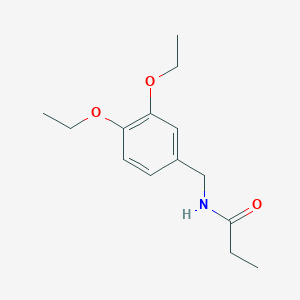
![N-(3-hydroxypropyl)-N-isopropyl-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5316086.png)
![rel-(4aS,8aR)-6-(2-amino-4-pyrimidinyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5316094.png)
![5-imino-2-isopropyl-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5316103.png)
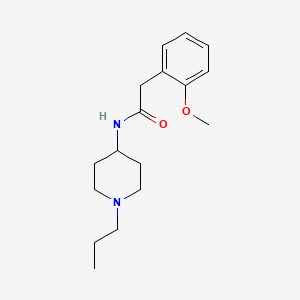
![4-[({[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B5316121.png)
![N-benzyl-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5316127.png)
